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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

Get Quote

Executive Summary: The Strategic Value of the
Scaffold
8-Chloroisoquinolin-5-amine (CAS: 934554-41-3) represents a high-value "privileged

structure" in medicinal chemistry, particularly within the kinase inhibitor space. While the

isoquinoline core is ubiquitous in approved drugs (e.g., Fasudil, Verosudil), the specific

substitution pattern of an 8-chloro group combined with a 5-amino handle offers unique

advantages:

Metabolic Stability: The chlorine atom at the C8 position blocks a common site of oxidative

metabolism (CYP450-mediated hydroxylation), extending half-life.

Selectivity Filter: The 8-Cl substituent often occupies a distinct hydrophobic pocket (e.g., in

the ATP-binding site of kinases like ROCK or PKA), improving selectivity over homologous

enzymes.
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Versatile Handle: The 5-amino group serves as a critical "warhead" attachment point, readily

convertible to sulfonamides, amides, or ureas.

This guide details the synthesis, chemical handling, and medicinal application of this scaffold,

moving beyond basic properties to actionable drug design strategies.

Chemical Identity & Properties
Property Data

Chemical Name 8-Chloroisoquinolin-5-amine

CAS Number 934554-41-3

Molecular Formula C₉H₇ClN₂

Molecular Weight 178.62 g/mol

Appearance Pale yellow to tan solid

Solubility
Soluble in DMSO, MeOH; sparingly soluble in

water

pKa (Calc) ~5.2 (Isoquinoline N), ~2.5 (Aniline N)

Key Hazards Irritant (Skin/Eye), Acute Tox (Oral)

Synthetic Methodology
The synthesis of 8-chloroisoquinolin-5-amine requires a strategy that avoids over-

chlorination and ensures regioselectivity during nitration. The most robust route proceeds via

the nitration of 8-chloroisoquinoline followed by selective reduction.

Route: Nitration-Reduction Sequence
Step 1: Nitration of 8-Chloroisoquinoline

Rationale: Electrophilic aromatic substitution on the isoquinoline ring favors the 5- and 8-

positions. With the 8-position blocked by chlorine, nitration occurs exclusively at the 5-

position (para to the chlorine, which is an ortho/para director, and chemically distinct from the

deactivated pyridine ring).
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Protocol:

Dissolve 8-chloroisoquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C.

Dropwise add KNO₃ (1.05 eq) dissolved in H₂SO₄, maintaining internal temp <5°C.

Allow to warm to RT and stir for 2 hours.

Workup: Pour onto crushed ice. Neutralize carefully with NH₄OH to pH 8. Filter the yellow

precipitate (8-chloro-5-nitroisoquinoline).

Yield Expectation: 85-92%.

Step 2: Chemoselective Reduction
Rationale: Standard catalytic hydrogenation (H₂/Pd-C) risks dehalogenation (removing the

valuable 8-Cl). Therefore, a chemical reduction using Stannous Chloride (SnCl₂) or Iron (Fe)

is required to preserve the aryl chloride.

Protocol:

Suspend 8-chloro-5-nitroisoquinoline (1.0 eq) in Ethanol/Ethyl Acetate (3:1).

Add SnCl₂[1]·2H₂O (5.0 eq) in portions.

Heat to reflux (70-80°C) for 3 hours. Monitor by LCMS (Disappearance of Nitro peak M+,

Appearance of Amine M-14).

Workup: Cool to RT. Dilute with water and basify with saturated NaHCO₃ to pH 9 (thick

white slurry of tin salts will form). Filter through Celite. Extract filtrate with EtOAc (3x).

Purification: Flash column chromatography (DCM/MeOH 95:5).

Yield Expectation: 75-85%.

Visualizing the Synthesis Workflow
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Caption: Figure 1. Regioselective synthesis route avoiding dehalogenation.

Medicinal Chemistry Applications
The 8-chloroisoquinolin-5-amine scaffold is primarily utilized to design inhibitors for the AGC

kinase family (PKA, PKG, PKC) and specifically ROCK (Rho-associated protein kinase).

The "Fasudil" Connection & SAR Logic
Fasudil (5-isoquinolinesulfonamide) is a classic ROCK inhibitor. However, it lacks selectivity.

Introducing the 8-chloro substituent creates "Second Generation" inhibitors.

The 5-Position (Amine Handle):

This nitrogen is the vector for extending into the solvent-exposed region or the ribose

pocket of the ATP binding site.

Transformation: The 5-amine is frequently converted to a sulfonamide (via Sandmeyer:

NH₂ → N₂⁺ → SO₂Cl → SO₂NHR) or a urea (via isocyanate).

Why? Sulfonamides and ureas provide critical hydrogen bond donors/acceptors that

anchor the molecule to the kinase hinge region (e.g., Glu/Met residues).

The 8-Position (Selectivity Filter):

Halogen Bonding: The 8-Cl can engage in halogen bonding with carbonyl backbone atoms

in the kinase binding pocket.

Steric Occlusion: It fills small hydrophobic pockets that may be present in ROCK1/2 but

absent in off-target kinases like PKA or CAMKII, thereby improving the therapeutic index.

Pathway & Mechanism of Action
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Caption: Figure 2. Mechanism of Action for ROCK inhibition using the 8-chloro scaffold.

Experimental Protocol: Cross-Coupling (Amide
Formation)
A common application is coupling the 5-amine to a carboxylic acid to create an amide linker.

Protocol:

Reagents: 8-Chloroisoquinolin-5-amine (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), HATU

(1.2 eq), DIPEA (3.0 eq).

Solvent: Anhydrous DMF.
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Procedure:

Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

Add HATU. Stir for 10 mins (Activation).

Add the amine scaffold.[2][3]

Stir at RT for 4-16 hours.

Self-Validation:

TLC: The amine is fluorescent (blue/purple under UV). The product will likely be less polar.

NMR Check: Look for the disappearance of the broad NH₂ singlet (approx 4.0-6.0 ppm)

and appearance of the amide NH doublet (approx 8.0-10.0 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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